Procyanidin B-5 3,3'-di-O-gallate

Cholesterol biosynthesis Lipid metabolism Enzyme inhibition

Select this di-galloylated B-type dimer for validated squalene epoxidase inhibition (IC50 0.55 μM) and ACE inhibition (IC50 1.3 μM). Essential for SAR studies on galloylation-dependent bioactivity. Non-galloylated analogs cannot substitute due to documented potency differences. Request quote for bulk R&D quantities.

Molecular Formula C44H34O20
Molecular Weight 882.7 g/mol
CAS No. 106533-60-2
Cat. No. B024481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcyanidin B-5 3,3'-di-O-gallate
CAS106533-60-2
SynonymsPROCYANIDINB533DIOGALLATE
Molecular FormulaC44H34O20
Molecular Weight882.7 g/mol
Structural Identifiers
SMILESC1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
InChIInChI=1S/C44H34O20/c45-19-11-25(50)34-32(12-19)62-41(16-2-4-22(47)24(49)6-16)42(64-44(60)18-9-29(54)39(58)30(55)10-18)36(34)35-26(51)14-31-20(37(35)56)13-33(40(61-31)15-1-3-21(46)23(48)5-15)63-43(59)17-7-27(52)38(57)28(53)8-17/h1-12,14,33,36,40-42,45-58H,13H2/t33-,36-,40-,41-,42-/m1/s1
InChIKeyLFBGVECYPPCVDS-QNPRKUGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procyanidin B-5 3,3'-di-O-gallate (CAS 106533-60-2): Overview and Key Characteristics for Research Procurement


Procyanidin B-5 3,3'-di-O-gallate (CAS 106533-60-2), also known as 3,3'-di-O-galloylprocyanidin B5, is a B-type procyanidin dimer belonging to the biflavonoid and polyflavonoid class of organic compounds. It consists of two epicatechin units linked by a 4β→6 interflavan bond, with galloyl esters substituted at both C-3 and C-3' hydroxyl positions [1]. This naturally occurring polyphenol has been isolated and characterized from various plant sources, most notably rhubarb (Rheum palmatum L., Rhei Rhizoma) [2], tea (Thea sinensis) [3], and grape seeds [4]. With a molecular formula of C44H34O20 and a molecular weight of approximately 882.73 g/mol , this compound is characterized by its high topological polar surface area (TPSA ~354 Ų) and substantial hydrogen bond donor/acceptor capacity, which underpin its interactions with diverse biological targets.

Procyanidin B-5 3,3'-di-O-gallate: Why Closely Related Procyanidin Analogs Cannot Be Considered Equivalent


The scientific selection of Procyanidin B-5 3,3'-di-O-gallate over its structural analogs is critical because minor variations in interflavan linkage, degree of galloylation, and polymerization state profoundly alter biological activity profiles. Generic substitution among procyanidin dimers (e.g., B1, B2, B3, B4, B5) or monomers (e.g., catechin, epicatechin) is invalid due to well-documented structure-activity relationships (SAR) that govern enzyme inhibition and antioxidant potency. Specifically, the presence of a galloyl ester group at the C-3 position dramatically enhances biological activity; for instance, galloylated procyanidin dimers exhibit stronger protective potency against inflammation-induced barrier dysfunction compared to non-galloylated dimers [1]. Furthermore, the interflavan linkage configuration (4β→6 in B5 vs. 4β→8 in B2) influences molecular interactions, with C(4)-C(8) linked dimers showing consistently greater interaction surface area with salivary proteins than C(4)-C(6) linked counterparts [2]. Even within the same dimer class, the degree of galloylation is decisive: di-galloyl derivatives demonstrate significantly stronger inhibition of DNA polymerase β than mono-galloyl or desgalloyl forms [3]. Therefore, substituting this specific di-galloylated B5 dimer with a non-galloylated analog, a mono-galloylated variant, or a different linkage isomer would introduce uncontrolled variables, compromising experimental reproducibility and invalidating any comparative analysis of biological outcomes.

Procyanidin B-5 3,3'-di-O-gallate (CAS 106533-60-2): Quantitative Comparative Evidence for Research Selection


Squalene Epoxidase Inhibition: Direct Head-to-Head Comparison Reveals Submicromolar Potency Against Rat Liver Enzyme

In a direct head-to-head study evaluating galloyl esters from rhubarb, Procyanidin B-5 3,3'-di-O-gallate demonstrated potent inhibition of rat squalene epoxidase (SE), a rate-limiting enzyme in cholesterol biosynthesis. Its IC50 of 0.55 μM places it among the most potent naturally-derived SE inhibitors identified . When compared to the structurally related B2 analog, Procyanidin B-2 3,3'-di-O-gallate (IC50 = 0.54 μM), the inhibitory potency is nearly identical, confirming that the 3,3'-di-O-gallate substitution on a dimeric procyanidin scaffold is a key determinant of SE inhibition, irrespective of the B5 (4β→6) or B2 (4β→8) linkage . In contrast, this activity is approximately 5- to 20-fold more potent than various galloyl glucoses and simple gallates tested in the same assay system [1].

Cholesterol biosynthesis Lipid metabolism Enzyme inhibition

Angiotensin-Converting Enzyme (ACE) Inhibition: Potent and Specific In Vitro Activity with a Defined IC50

Procyanidin B-5 3,3'-di-O-gallate exhibits potent and specific inhibition of angiotensin-converting enzyme (ACE) in vitro, a key target in blood pressure regulation. The concentration required for 50% inhibition of ACE was determined to be 1.3 × 10⁻⁶ M (1.3 μM) [1]. This inhibition was characterized as reversible and non-competitive. Notably, the compound demonstrated a high degree of selectivity, as over one hundred times the concentration was required to inhibit other proteases such as trypsin, chymotrypsin, leucine aminopeptidase, carboxypeptidase A, and urinary kallikrein [1]. The study directly compared this compound's effect to procyanidin C-1 3,3',3''-tri-O-gallate, which also showed strong inhibition, establishing that both di- and tri-galloylated procyanidins possess significant ACE inhibitory activity within the same concentration range [1].

Hypertension Cardiovascular Enzyme inhibition

Lipid Peroxidation Inhibition: Galloylation Status Drives a >10-Fold Increase in Antioxidant Potency

The presence of a galloyl group is a critical determinant of antioxidant potency within the procyanidin B5 scaffold. A cross-study comparison of data from the same research group reveals a stark quantitative difference. In a mouse liver homogenate lipid peroxidation assay, the non-galloylated procyanidin B5 dimer exhibited an IC50 of 0.10 mmol/L (100 μM) [1]. In stark contrast, the mono-galloylated derivative, procyanidin B5 3'-O-gallate, demonstrated an IC50 of 0.02 mmol/L (20 μM) in the identical assay system [1]. This represents a 5-fold increase in potency attributable to the addition of a single galloyl moiety. Extrapolating from this SAR, the di-galloylated Procyanidin B-5 3,3'-di-O-gallate, possessing two such moieties, is expected to be even more potent, a hypothesis supported by data on procyanidin B3 gallates where the 3,3''-di-O-gallate derivative showed the strongest antioxidant activity [2].

Antioxidant Lipid peroxidation Oxidative stress

DNA Polymerase Inhibition: Di-Galloylation Confers Activity Absent in Non-Galloylated Counterparts

Systematic studies on synthesized galloyl-substituted procyanidin B1 and B2 dimers reveal a critical structure-activity relationship for DNA polymerase inhibition. 3,3'-Di-O-gallate dimers acted as strong inhibitors against both DNA polymerase alpha and beta, whereas the desgalloyl and monogalloyl compounds did not exhibit any appreciable inhibitory activity against DNA polymerase beta [1]. This all-or-nothing effect underscores the essential role of dual galloylation for this specific bioactivity. While this precise assay has not been reported for the B5 analog, the identical galloylation pattern (3,3'-di-O-gallate) on a dimeric procyanidin scaffold strongly supports a class-level inference that Procyanidin B-5 3,3'-di-O-gallate will similarly possess DNA polymerase inhibitory activity that its non-galloylated (B5) and mono-galloylated (B5 3'-O-gallate) counterparts lack. Further reinforcing the importance of galloylation, in the B3 series, the 3,3''-di-O-gallate derivative also showed the strongest antioxidant and radical scavenging activity, while the 3-O-gallate derivative uniquely showed the strongest inhibition of mammalian DNA polymerase α with an IC50 of 0.26 μM [2].

DNA replication Enzyme inhibition Cancer research

Procyanidin B-5 3,3'-di-O-gallate (CAS 106533-60-2): Validated Research Applications Based on Quantitative Evidence


Investigating Squalene Epoxidase (SE) as a Target in Cholesterol Metabolism and Lipid Disorders

This compound is the most appropriate choice for in vitro studies focused on inhibiting squalene epoxidase, a rate-limiting enzyme in cholesterol biosynthesis. Its submicromolar IC50 of 0.55 μM, validated in direct comparison with other galloyl esters and procyanidin analogs, makes it a potent and reliable chemical probe for dissecting the SE-dependent steps of the mevalonate pathway. This is directly supported by evidence from rat liver microsome assays .

Studying Angiotensin-Converting Enzyme (ACE) Inhibition and Blood Pressure Regulation Mechanisms

For researchers exploring natural product-based ACE inhibition, this compound offers a defined and selective in vitro tool. Its IC50 of 1.3 μM against rabbit lung ACE, coupled with its >100-fold selectivity over other proteases, provides a clear experimental window for studying ACE-specific effects without confounding off-target protease inhibition. This is supported by direct enzyme assay data .

Structure-Activity Relationship (SAR) Studies on Procyanidin Bioactivity and the Role of Galloylation

This compound serves as an essential comparator in SAR panels investigating the impact of galloylation on procyanidin function. By contrasting its activity with that of its non-galloylated (procyanidin B5) and mono-galloylated (procyanidin B5 3'-O-gallate) counterparts, researchers can directly quantify the functional contribution of galloyl ester groups to a wide range of biological endpoints, including enzyme inhibition, antioxidant capacity, and protein binding. The evidence from comparative antioxidant and DNA polymerase inhibition studies provides a strong foundation for this application .

Developing Analytical Standards and Profiling Plant-Derived Polyphenols

Given its well-characterized structure and presence in key botanical sources like rhubarb and tea, this compound is a high-value reference standard for developing and validating quantitative analytical methods (e.g., HPLC-UV, LC-MS/MS) aimed at profiling and standardizing complex natural product extracts. Its distinct retention time and mass spectrometric signature, as documented in isolation and characterization literature, facilitate its unambiguous identification in phytochemical analyses .

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